![molecular formula C18H19N3O3 B2498895 N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-21-4](/img/structure/B2498895.png)
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
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Description
The compound is a subject of interest due to its unique structural features and potential applications in chemical synthesis and biological activity. Its study encompasses various fields, including organic chemistry and material science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include the formation of the core structure followed by functional group modifications. For instance, the synthesis of N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides as potential antitumor agents showcases a methodological approach to crafting complex amides, which might share similarities with the synthesis of our target compound (C. Reddy, S. Raju, M. N. Reddy, E. Rajanarendar, 2010).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and mass spectroscopy. An example is the study on the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, which provides insights into the arrangement and conformation of molecular components in the solid state (B. Al-Hourani et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been utilized in the synthesis of novel organic compounds, demonstrating the chemical versatility and potential as intermediates in organic synthesis. For instance, the synthesis and nonlinear optical absorption of novel chalcone derivative compounds illustrate the compound's utility in materials science, particularly for optical device applications such as optical limiters due to their switchable absorption properties from saturable absorption (SA) to reverse saturable absorption (RSA) with varying excitation intensities (Rahulan et al., 2014).
Potential Therapeutic Applications
The compound's derivatives have been explored for their potential therapeutic applications. Research focusing on the neuroprotective effects of N-acylaminophenothiazines, including derivatives of the core compound, has shown promising results. These compounds exhibit multifunctional profiles, including selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and low toxicity, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease (González-Muñoz et al., 2011).
Material Science and Optical Applications
The compound's role extends to materials science, where its derivatives have been used to develop new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them suitable for use as sensitive fluorescent molecular probes in biological studies (Diwu et al., 1997).
Corrosion Inhibition
In the context of corrosion inhibition, derivatives of the compound have been synthesized and evaluated for their effectiveness in protecting mild steel in hydrochloric acid environments. These studies offer insights into the compound's applications in industrial settings, particularly for the prevention of metal corrosion, showcasing the multifunctional nature of these derivatives (Hrimla et al., 2020).
Antimicrobial and Antioxidant Activities
Research on phenylacrylamide derivatives of triazoles derived from oxazolones, including derivatives of the discussed compound, highlights their antimicrobial and antioxidant activities. These properties further underscore the compound's potential in pharmaceutical applications, offering a base for developing new therapeutic agents (Puli et al., 2018).
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-20(2)14-9-7-13(8-10-14)19-17(22)11-12-21-15-5-3-4-6-16(15)24-18(21)23/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRZIUUEGQPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide |
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